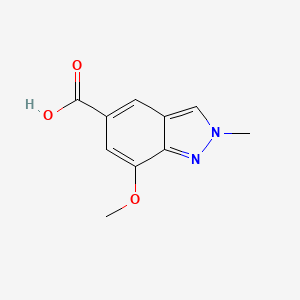

7-Methoxy-2-methylindazole-5-carboxylic acid

Description

Properties

IUPAC Name |

7-methoxy-2-methylindazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-5-7-3-6(10(13)14)4-8(15-2)9(7)11-12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLYZICFLQFYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-methylindazole-5-carboxylic acid typically involves the construction of the indazole core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-nitrobenzaldehyde and methylhydrazine, the indazole ring can be formed through a series of reduction and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-methylindazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group in precursors can be reduced to an amino group during synthesis.

Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 7-hydroxy-2-methylindazole-5-carboxylic acid .

Scientific Research Applications

7-Methoxy-2-methylindazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-2-methylindazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares 7-methoxy-2-methylindazole-5-carboxylic acid with structurally related indole, indazole, and benzimidazole derivatives, focusing on substitution patterns, synthesis, and physicochemical properties.

Structural Analogues

7-Methoxy-1H-indole-3-carboxylic Acid

- Structure : Indole core with methoxy (position 7) and carboxylic acid (position 3) groups.

- CAS RN : [128717-77-1] ().

- Molecular Formula: C₁₀H₉NO₃.

- Physical Properties : Melting point (mp) 199–201°C, purity >97% (HPLC) ().

- Synthesis: Not detailed in evidence but likely involves indole ring functionalization.

- Comparison : The indole vs. indazole core difference alters aromaticity and hydrogen-bonding capacity. The carboxylic acid position (3 vs. 5) may influence solubility and intermolecular interactions.

5-Methoxyindole-2-carboxylic Acid Derivatives

- Synthesis : Derived from 5-methoxyindole-2-carboxylic acid via esterification ().

- Reactivity: Acid chloride intermediates (e.g., 5-methoxyindole-2-acylchloride) react with aminobenzophenones under reflux (70°C, 4–6 hours) to yield amide derivatives ().

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Structure : Indole core with chloro (position 7), methyl (position 3), and carboxylic acid (position 2) groups.

- CAS RN : 16381-48-9 ().

- Safety : Requires precautions for inhalation and handling ().

- Comparison : Chloro substituents enhance electronegativity compared to methoxy groups, altering electronic properties and reactivity. The methyl group at position 3 (vs. 2 in the target compound) may affect molecular packing and stability.

7-Methyl-2-propyl-1H-benzimidazole-5-carboxylic Acid

- Structure : Benzimidazole core with methyl (position 7), propyl (position 2), and carboxylic acid (position 5) groups.

- Synonyms: Multiple variants listed (e.g., 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic acid, ).

- Comparison : The benzimidazole core (vs. indazole) introduces additional nitrogen atoms, increasing basicity. The propyl group at position 2 may enhance lipophilicity compared to the methyl group in the target compound.

Key Findings

Synthetic Complexity : Steric effects from the 2-methyl group in the target compound may necessitate optimized reaction conditions (e.g., shorter reflux times, as in ) to avoid side reactions.

Solubility : The carboxylic acid at position 5 (vs. 3 in indole analogs) may enhance aqueous solubility, beneficial for pharmacological applications.

Safety : Chlorinated analogs () highlight the need for rigorous safety protocols, which may extend to methoxy/methyl-substituted indazoles.

Biological Activity

7-Methoxy-2-methylindazole-5-carboxylic acid (CAS No. 1784860-29-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

7-Methoxy-2-methylindazole-5-carboxylic acid features an indazole core with a methoxy group and a carboxylic acid functional group, which contribute to its unique chemical reactivity and biological activity.

Structure

- Chemical Formula : C₉H₉N₃O₃

- Molecular Weight : 195.18 g/mol

The biological activity of 7-Methoxy-2-methylindazole-5-carboxylic acid primarily involves its interaction with specific molecular targets, leading to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in its potential anticancer and antimicrobial effects.

- Cell Cycle Modulation : It has been observed to induce cell cycle arrest at the G2/M phase in certain cancer cell lines, leading to apoptosis .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious diseases.

Anticancer Properties

Research indicates that 7-Methoxy-2-methylindazole-5-carboxylic acid shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

In these studies, the compound induced significant cytotoxicity while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Initial findings indicate effectiveness against:

- Bacterial strains : Particularly those resistant to conventional antibiotics.

- Fungal strains : Showing potential as an antifungal agent.

These findings highlight its potential utility in treating infections caused by resistant pathogens .

Case Study: Anticancer Activity

A study focusing on the anticancer effects of 7-Methoxy-2-methylindazole-5-carboxylic acid reported:

- In vitro IC50 values : The compound displayed IC50 values ranging from 10 µM to 20 µM across different cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

| A549 | 18 |

This data indicates a promising profile for further development as an anticancer therapeutic agent .

Case Study: Antimicrobial Efficacy

In a separate investigation into its antimicrobial properties:

- The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings support the potential application of this compound in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Methoxy-2-methylindazole-5-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of methoxy-substituted heterocyclic carboxylic acids often involves oxidation of methyl groups or functional group interconversion. For example, potassium permanganate (KMnO₄) in aqueous medium under controlled temperature (90–95°C) has been used to oxidize methylpyridines to carboxylic acids, achieving ~47% yield . For indazole derivatives, analogous oxidation of a 2-methyl group using KMnO₄ or RuO₂ under acidic/basic conditions could be explored. Key parameters include reaction time, stoichiometry of oxidizing agents, and pH control during isolation (e.g., acidification to pH 4 for precipitation) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Elemental Analysis : Verify C, H, N percentages (e.g., target vs. observed: C ±0.3%, H ±0.08%, N ±0.09%) .

- NMR Spectroscopy : Characterize methoxy (δ ~3.85 ppm), aromatic protons (δ 7.4–8.3 ppm), and carboxylic acid protons (δ ~9–10 ppm) .

- Melting Point : Compare with literature values (e.g., similar compounds exhibit m.p. 167–290°C) .

- HPLC-Purity : Use >95% purity thresholds for biological assays, as seen in catalog standards for related acids .

Q. What safety precautions are recommended during handling and storage?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use dust respirators if handling powdered forms .

- Storage : Store in sealed containers below 25°C, away from light and moisture. Monitor degradation over time (e.g., methoxy groups may hydrolyze under prolonged humidity) .

- Waste Disposal : Follow EPA guidelines for carboxylic acids—neutralize with base before incineration or engage certified waste handlers .

Advanced Research Questions

Q. How can regioselectivity challenges in methoxy and methyl group positioning be addressed during synthesis?

- Methodological Answer : Regioselectivity in indazole systems can be controlled via directing groups or protecting strategies. For example:

- Use Boc-protection on the indazole nitrogen to direct electrophilic substitution to the 5-position.

- Employ Pd-catalyzed C–H activation for late-stage methoxy introduction, as demonstrated for pyridine analogs .

- Monitor reaction progress with LC-MS to identify byproducts (e.g., 5- vs. 7-substituted isomers) .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Test in DMSO, aqueous buffers (pH 2–12), and organic solvents (e.g., methanol, ethyl acetate). Catalog data for similar acids show limited aqueous solubility (<1 mg/mL) but improved solubility in polar aprotic solvents .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note discrepancies due to crystallinity differences (amorphous vs. crystalline forms) .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa (carboxylic acid ~2.5–3.5) and logP (~1.5–2.5) .

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies), validating with in vitro IC₅₀ assays .

Data Contradiction Analysis

Q. Why do reported yields vary for similar methoxy-substituted carboxylic acids, and how can reproducibility be improved?

- Analysis : Yield discrepancies (e.g., 47% vs. 84% in pyridine analogs ) arise from:

- Oxidant Stoichiometry : Excess KMnO₄ may overoxidize intermediates.

- Workup Protocols : Acidification pH (4 vs. 2) affects crystallization efficiency.

- Solution : Standardize reaction monitoring (TLC/HPLC) and optimize quenching conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.